Hexahydro-1H-pyrrolizine-7a-carbaldehyde Hexahydro-1H-pyrrolizine-7a-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807295
InChI: InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

Hexahydro-1H-pyrrolizine-7a-carbaldehyde

CAS No.:

Cat. No.: VC15807295

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Hexahydro-1H-pyrrolizine-7a-carbaldehyde -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde
Standard InChI InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2
Standard InChI Key VVWRHELZTWIQIE-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCCN2C1)C=O

Introduction

Chemical Reactions

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like amines or alcohols to form imines or acetals, respectively.

  • Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Synthesis Methods

The synthesis of hexahydro-1H-pyrrolizine-7a-carbaldehyde typically involves the manipulation of simpler precursors such as pyrrolidine derivatives. Common methods include:

  • Reduction of Nitriles: Starting from hexahydro-1H-pyrrolizine-7a-carbonitrile, reduction using agents like lithium aluminum hydride can yield the aldehyde.

  • Oxidation of Alcohols: Oxidation of hexahydro-1H-pyrrolizine-7a-carbinol using oxidizing agents like pyridinium chlorochromate (PCC) can also produce the aldehyde.

Biological Activities

While specific biological activities of hexahydro-1H-pyrrolizine-7a-carbaldehyde are not well-documented, compounds within the pyrrolizidine family are known for their diverse biological effects, including hepatotoxic, neurotoxic, and cytotoxic properties. Further research is needed to explore the potential biological activities of this compound.

Applications in Research

Hexahydro-1H-pyrrolizine-7a-carbaldehyde can serve as a building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry. Its reactivity profile makes it suitable for various chemical transformations, which can be exploited to design novel compounds with specific biological activities.

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